1-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one
Description
1-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one is a chemical compound with the molecular formula C12H13NO2S2. It is known for its unique structure, which includes a benzothiazole ring fused with an ethoxy group and a propan-2-one moiety.
Properties
IUPAC Name |
1-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-3-15-9-4-5-10-11(6-9)17-12(13-10)16-7-8(2)14/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFIPTZFXQNPLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346718 | |
| Record name | 1-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6046-25-9 | |
| Record name | 1-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one can be achieved through a multi-step reaction process. One common method involves the reaction of benzothiazole with ethyl mercaptan to form 2-mercaptobenzothiazole. This intermediate is then reacted with an alkylating agent under basic conditions to introduce the ethoxy group, resulting in the formation of 6-ethoxy-2-mercaptobenzothiazole. Finally, this compound undergoes a reaction with propan-2-one to yield the desired product .
Chemical Reactions Analysis
1-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one is known to undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammation due to its ability to modulate specific biological pathways.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring is known to interact with the active sites of enzymes, inhibiting their activity. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects. The ethoxy group and propan-2-one moiety also contribute to the compound’s overall activity by enhancing its binding affinity and stability .
Comparison with Similar Compounds
1-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one can be compared with other benzothiazole derivatives, such as:
2-Mercaptobenzothiazole: Lacks the ethoxy group and propan-2-one moiety, making it less versatile in terms of chemical reactivity and applications.
6-Methoxy-2-mercaptobenzothiazole: Similar structure but with a methoxy group instead of an ethoxy group, leading to differences in chemical properties and biological activity.
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide:
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